5-Bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine

Synthetic Chemistry ATR Kinase Inhibitors Sonogashira Coupling

Essential building block for ATR kinase inhibitor development (e.g., VX-970/Berzosertib). The TMS-ethynyl and 5-bromo groups enable sequential Sonogashira and Suzuki couplings. - Dual orthogonal handles: TMS-protected alkyne (deprotect with TBAF) + 5-Br for cross-coupling - Prevents oxidative homocoupling vs. terminal alkyne analogs - Validated via Vertex patents (US 2013/0096139 A1); 1H NMR δ 0.30, 8.06 ppm - ≥97% purity ensures reproducible SAR studies

Molecular Formula C9H12BrN3Si
Molecular Weight 270.2 g/mol
CAS No. 875781-41-2
Cat. No. B1525660
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine
CAS875781-41-2
Molecular FormulaC9H12BrN3Si
Molecular Weight270.2 g/mol
Structural Identifiers
SMILESC[Si](C)(C)C#CC1=NC(=CN=C1N)Br
InChIInChI=1S/C9H12BrN3Si/c1-14(2,3)5-4-7-9(11)12-6-8(10)13-7/h6H,1-3H3,(H2,11,12)
InChIKeyLQJGZEFWBXJKJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine: Procurement Overview


5-Bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine (CAS 875781-41-2) is a synthetic organic compound with the molecular formula C9H12BrN3Si and a molecular weight of 270.20 g/mol . It belongs to the class of pyrazin-2-amine derivatives, characterized by a pyrazine core substituted with a bromine atom at the 5-position, an amine group at the 2-position, and a trimethylsilyl (TMS)-protected ethynyl group at the 3-position . This compound serves as a key synthetic intermediate in the preparation of potent ATR kinase inhibitors, which are actively investigated for oncology applications as single agents and in combination with DNA-damaging chemotherapeutics [1]. The TMS-ethynyl moiety provides a versatile handle for Sonogashira cross-coupling and click chemistry, while the bromine atom offers a site for further functionalization, making this compound a valuable building block in medicinal chemistry .

Workflow ATR kinase inhibitor intermediate synthesis
Selection TMS-protected ethynyl for Sonogashira coupling
Use Context Bromo handle for further cross-coupling

5-Bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine: Substitution Failure


Generic substitution of 5-Bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine with structurally similar pyrazine analogs is not viable due to the precise spatial and electronic requirements imposed by the ATR kinase ATP-binding pocket. The presence of the trimethylsilyl (TMS)-protected ethynyl group at the 3-position is critical for downstream Sonogashira coupling reactions that install essential aromatic and heteroaromatic moieties required for potent ATR inhibition [1]. Removing the TMS group prematurely (yielding 5-bromo-3-ethynylpyrazin-2-amine, CAS 1209289-08-6) introduces an unprotected terminal alkyne that is prone to oxidative homocoupling and undesired side reactions, compromising yield and purity in subsequent steps . Similarly, substituting bromine with chlorine (yielding 5-chloro-3-((trimethylsilyl)ethynyl)pyrazin-2-amine, CAS 1244776-64-4) alters the leaving group reactivity and cross-coupling efficiency, potentially leading to incomplete conversions and byproduct formation . The specific combination of a 5-bromo leaving group, a TMS-protected alkyne at the 3-position, and a 2-amino group is non-negotiable for the established synthetic routes leading to Vertex Pharmaceuticals' clinical ATR inhibitor candidates [1].

Unprotected alkyne Terminal alkyne analog may lead to oxidative homocoupling and lower yield.
Leaving group mismatch Chlorine analog may reduce cross-coupling efficiency and conversion.
TMS deprotection risk Premature TMS removal may compromise downstream reaction selectivity.

5-Bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine: Differentiation from Analogs


Sonogashira Coupling Yield Comparison

In the synthesis of the ATR inhibitor intermediate 5-(4-isopropylsulfonylphenyl)-3-[3-[4-(2-piperidylmethylamino)phenyl]isoxazol-5-yl]pyrazin-2-amine, the target compound 5-Bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine is prepared via Sonogashira coupling of 3,5-dibromopyrazin-2-amine with trimethylsilylacetylene. The reported yield is 75% [1]. This is directly comparable to the synthesis of the des-bromo analog 3-((trimethylsilyl)ethynyl)pyrazin-2-amine from 3-bromopyrazin-2-amine, which proceeds with a lower yield of 58% under similar conditions due to the absence of the 5-bromo activating group that enhances oxidative addition [2].

Sonogashira Coupling Yield
Reported
Target 75% yield
Comparator 58% yield (des-bromo analog)
Reported yield advantage under comparable conditions
Cross-study comparison; DMF, Pd(PPh3)4, CuI
Synthetic Chemistry ATR Kinase Inhibitors Sonogashira Coupling

1H NMR Spectral Fingerprint

The 1H NMR spectrum of 5-Bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine in DMSO-d6 shows a singlet at δ 0.30 ppm (9H) corresponding to the TMS group and a singlet at δ 8.06 ppm (1H) for the pyrazine ring proton [1]. In contrast, the non-brominated analog 3-((trimethylsilyl)ethynyl)pyrazin-2-amine (CAS 1005349-12-1) exhibits two distinct aromatic proton signals at δ 8.12 ppm and δ 7.95 ppm, reflecting the different substitution pattern . This spectral difference provides a rapid, unambiguous identity confirmation and purity assessment method for quality control.

1H NMR Fingerprint
Analytical context
Target: δ 8.06 (s, 1H)
Comparator: δ 8.12, 7.95 (2H)
Distinct single-proton pattern enables identity confirmation
400 MHz, DMSO-d6; supports QC verification
Analytical Chemistry Quality Control NMR Spectroscopy

Commercial Purity and Cost Advantage

The target compound 5-Bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine is commercially available from Fluorochem (97% purity) at a price of £30.00 per gram . The des-TMS analog 5-Bromo-3-ethynylpyrazin-2-amine (CAS 1209289-08-6) is primarily available via custom synthesis, with indicative pricing approximately 2-3× higher per gram and purity typically specified at 95% . The TMS-protected version offers a superior combination of commercial availability, defined purity (97%), and cost-effectiveness, reducing both procurement lead time and the need for in-house TMS protection steps.

Commercial Availability
Supplier data
Target: £30/g, 97%
Comparator: custom synth., est. £60–90/g, 95%
Reported procurement context; supports cost-effective sourcing
Vendor data; verify current pricing and stock
Procurement Building Blocks Cost Analysis

5-Bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine: Application Scenarios


ATR Inhibitor Clinical Candidate Synthesis

This compound is the essential starting material for synthesizing the ATR inhibitor clinical candidate VX-970 (Berzosertib). As detailed in Vertex's patent US 2013/0096139 A1, the TMS-ethynyl group undergoes Sonogashira coupling with aryl iodides to install the isoxazole-phenyl moiety, while the 5-bromo position is subsequently elaborated to introduce the sulfonylphenyl group required for potent ATR inhibition (IC50 = 19 nM) [1]. Laboratories engaged in ATR inhibitor development or oncology research should procure this specific intermediate to replicate published synthetic routes and generate authentic reference standards.

Click Chemistry and Bioconjugation

The TMS-protected ethynyl group can be quantitatively deprotected using TBAF or K2CO3 in methanol to reveal a terminal alkyne, enabling copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-functionalized biomolecules, fluorescent dyes, or affinity tags . The presence of the 5-bromo substituent provides a secondary orthogonal handle for further derivatization via Suzuki or Buchwald-Hartwig coupling, allowing the construction of bifunctional probes for chemical biology applications. This dual-reactivity profile is not available in simpler pyrazine building blocks lacking the bromine atom.

QC Reference Standard for ATR Process Chemistry

Given its well-defined spectroscopic fingerprint (1H NMR δ 0.30 ppm and δ 8.06 ppm; MS (ES+) 271.82) [2], this compound serves as an ideal reference standard for monitoring the progress of Sonogashira coupling reactions in ATR inhibitor synthesis. Procurement of high-purity material (97% from Fluorochem ) enables accurate calibration of HPLC and LC-MS methods for quantifying conversion yields and identifying byproducts in process development workflows.

SAR Studies of Pyrazine Kinase Inhibitors

Medicinal chemistry programs investigating pyrazine scaffolds for kinase inhibition can utilize this compound as a versatile core for generating focused libraries. Sequential functionalization at the 5-bromo position (via cross-coupling) and the 3-alkynyl position (after TMS deprotection) allows systematic exploration of substituent effects on ATR, ATM, and DNA-PK selectivity [1]. The 75% reported yield for its synthesis [2] ensures that sufficient material can be prepared to support multiple parallel derivatization reactions.

Application
Selection Property
Validation Focus
ATR inhibitor research synthesis
TMS-alkyne Sonogashira handle
Coupling efficiency and yield
Click chemistry probe synthesis
Deprotectable TMS-alkyne
Cycloaddition efficiency and orthogonality
Synthetic intermediate QC
Defined 1H NMR fingerprint
Identity confirmation and purity assessment
Pyrazine kinase inhibitor SAR
Dual functionalization sites
Diversification potential and yield

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.